

Aziprotryne chemical structure and properties

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Compound of Interest

Compound Name: Aziprotryne

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Aziprotryne: A Comprehensive Technical Guide

This in-depth guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and experimental protocols related to the s-triazine herbicide, **Aziprotryne**. The information is intended for researchers, scientists, and professionals in drug development and environmental science.

Chemical Identity and Structure

Aziprotryne is a synthetic compound belonging to the triazine class of herbicides.^[1] Its chemical structure is characterized by a 1,3,5-triazine ring substituted with an azido group, an isopropylamino group, and a methylthio group.

Chemical Formula: $C_7H_{11}N_7S$ ^{[1][2]}

IUPAC Name: 4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine^[3]

CAS Registry Number: 4658-28-0^{[1][2]}

Synonyms: Aziprotryn, Mesoranil, Brasoran, C 7019^[3]

The structural formula of **Aziprotryne** is presented below:

Caption: Chemical structure of **Aziprotryne** showing the triazine core with its substituents.

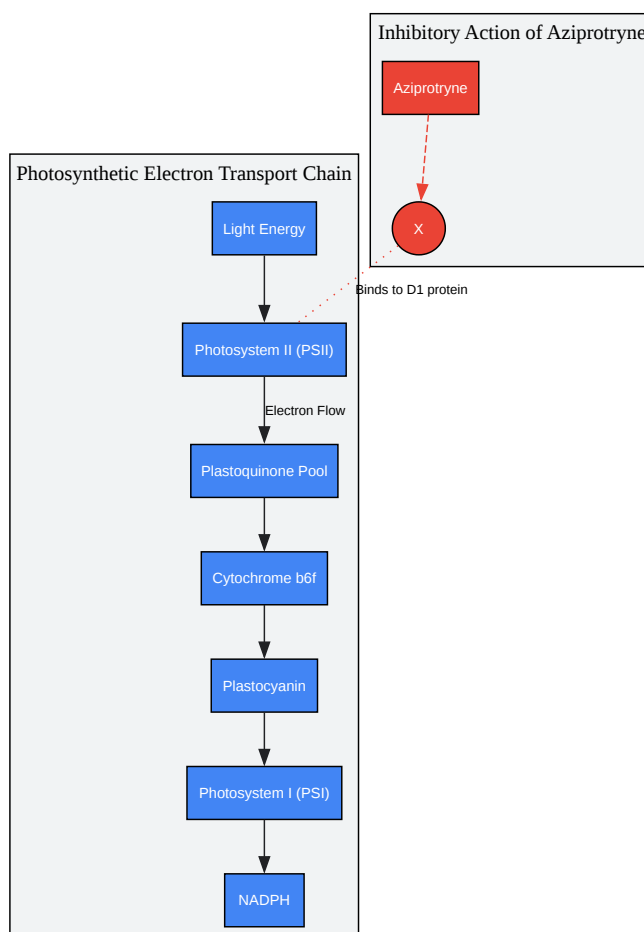
Physicochemical Properties

Aziprotryne is a colorless crystalline solid.[4] A summary of its key physicochemical properties is provided in the table below.

Property	Value	Source
Molecular Weight	225.27 g/mol	[5]
Melting Point	95 °C	[4]
Water Solubility	55 mg/L (at 20 °C)	[4]
Physical Form	Crystalline solid	[4]
Color	Colorless	[4]
XlogP	3.7	[6]

Mechanism of Action

As a triazine herbicide, **Aziprotryne**'s primary mode of action is the inhibition of photosynthesis.[1] It specifically targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. By binding to the D1 protein of the PSII complex, **Aziprotryne** blocks the flow of electrons, leading to a buildup of reactive oxygen species and subsequent cellular damage, ultimately causing plant death.[1]



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Caption: Inhibition of photosynthetic electron transport by **Aziprotryne** at Photosystem II.

Toxicological Profile

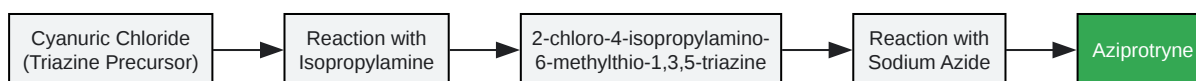
Aziprotryne exhibits moderate to low toxicity in mammals. The acute oral lethal dose (LD50) in rats has been reported to be 4090 mg/kg, although detailed toxic effects beyond the lethal dose were not specified. It is considered not highly toxic to birds but moderately toxic to fish. Some studies have indicated that while **Aziprotryne** is not mutagenic in the Ames test, it has shown some positive results in in-vivo genotoxicity tests.

Experimental Protocols

Synthesis of Aziprotryne

A general method for the synthesis of **Aziprotryne** involves the functionalization of a 1,3,5-triazine ring.[1] The process includes the sequential introduction of an azido group, an isopropylamino group, and a methylthio group onto the triazine core.[1]

A conceptual workflow for the synthesis is as follows:



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Caption: A simplified workflow for the synthesis of **Aziprotryne**.

Note: This represents a generalized synthetic route. Specific reaction conditions, solvents, and purification methods would need to be optimized for laboratory-scale or industrial production.

Analytical Determination in Water Samples

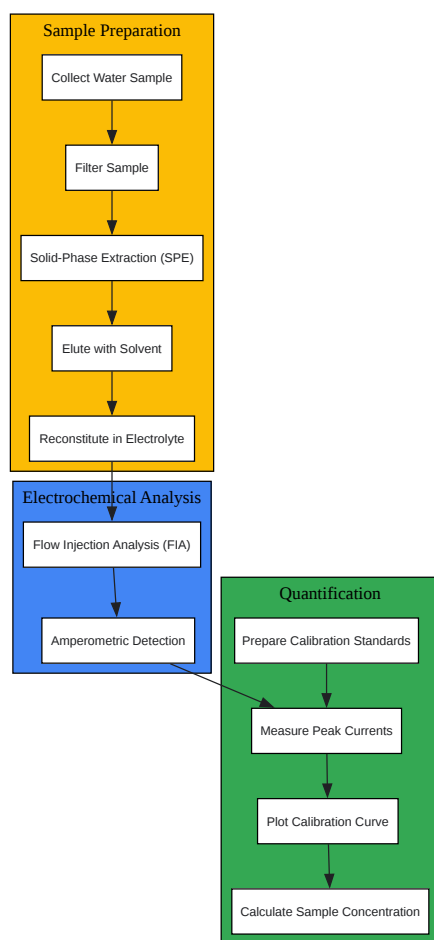
An established method for the quantification of **Aziprotryne** in environmental water samples utilizes electrochemical techniques. This protocol involves cyclic voltammetry and amperometric detection with a glassy carbon electrode.

Methodology:

- Sample Preparation:
 - Water samples are collected and filtered to remove particulate matter.
 - For trace analysis, a solid-phase extraction (SPE) step is employed to concentrate the analyte. A suitable C18 cartridge can be used for this purpose.
 - The analyte is then eluted from the cartridge with an appropriate solvent (e.g., methanol) and the solvent is evaporated. The residue is redissolved in a known volume of the supporting electrolyte.
- Electrochemical Analysis:

- Instrumentation: A potentiostat with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference electrode, and a platinum counter electrode) is used.
- Supporting Electrolyte: A 0.1 M solution of hydrochloric acid (HCl) has been shown to be effective.
- Cyclic Voltammetry: This technique is used to characterize the electrochemical behavior of **Aziprotryne** and determine the optimal reduction potential.
- Amperometric Detection (Flow Injection Analysis):
 - A flow injection analysis (FIA) system is set up with the electrochemical cell as the detector.
 - The working electrode is held at a constant potential (e.g., -1.0 V vs. Ag/AgCl) where the reduction of **Aziprotryne** occurs.
 - A defined volume of the prepared sample is injected into the carrier stream of the supporting electrolyte.
 - The resulting reduction current is proportional to the concentration of **Aziprotryne** in the sample.
- Quantification:
 - A calibration curve is constructed by analyzing a series of standard solutions of **Aziprotryne** of known concentrations.
 - The concentration of **Aziprotryne** in the unknown sample is determined by comparing its peak current to the calibration curve.

Experimental Workflow:



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Caption: Workflow for the analytical determination of **Aziprotryne** in water samples.

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